molecular formula C10H20N2 B3282699 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine CAS No. 75532-84-2

1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine

Cat. No.: B3282699
CAS No.: 75532-84-2
M. Wt: 168.28 g/mol
InChI Key: WSBDCEJEINRUML-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine (CAS: 75532-84-2) is a bicyclic amine with a quinolizidine scaffold. Its molecular formula is C₁₀H₁₈N₂ (free base) and C₁₀H₂₂Cl₂N₂ in its dihydrochloride form (CAS: 92846-68-9), with a molecular weight of 241.20 g/mol . The compound is chiral, featuring a stereochemically defined (1S,9aR) configuration, which is critical for its interactions in biological systems . It serves as a versatile building block in medicinal chemistry, particularly in synthesizing alkaloid derivatives and multitarget therapeutics .

Properties

IUPAC Name

[(1S,9aR)-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2/c11-8-9-4-3-7-12-6-2-1-5-10(9)12/h9-10H,1-8,11H2/t9-,10+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBDCEJEINRUML-VHSXEESVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CCCC(C2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN2CCC[C@H]([C@H]2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine typically involves the reduction of quinolizidine derivatives. One common method includes the catalytic hydrogenation of quinolizidine precursors under high pressure and temperature conditions. The reaction is often carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2).

Industrial Production Methods: Industrial production of this compound may involve large-scale catalytic hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinolizidine derivatives.

    Reduction: Further reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

  • Oxidized quinolizidine derivatives
  • Reduced amine derivatives
  • Substituted quinolizidine compounds

Scientific Research Applications

Pharmacological Applications

Antiviral Activity

Recent studies have highlighted the antiviral potential of quinolizidine derivatives against various viral infections. For instance, compounds derived from this structure have been tested for their efficacy against SARS-CoV-2 and influenza viruses. In vitro assays demonstrated that certain analogs exhibited moderate activity against these viruses, suggesting a promising avenue for drug development targeting viral replication mechanisms .

Neuropharmacology

Quinolizidine derivatives are also being investigated for their neuropharmacological effects. Research indicates that these compounds may interact with neurotransmitter systems, potentially offering therapeutic effects for neurological disorders. For example, derivatives have shown promise in modulating dopamine receptors, which could be beneficial in treating conditions like Parkinson's disease .

Analgesic Properties

The analgesic properties of quinolizidine compounds have been documented in several studies. These compounds have been shown to exhibit pain-relieving effects comparable to traditional analgesics. The mechanism is thought to involve modulation of pain pathways in the central nervous system, making them candidates for further exploration in pain management therapies .

Case Studies

Case Study 1: Antiviral Screening

A recent study evaluated a library of quinolizidine derivatives for antiviral activity against SARS-CoV-2. Among the tested compounds, one derivative showed significant inhibition of viral replication with an IC50 value comparable to that of established antiviral agents like remdesivir. This highlights the potential of quinolizidine derivatives as lead compounds in antiviral drug discovery .

Case Study 2: Neuroprotective Effects

In a preclinical model of neurodegeneration, a quinolizidine derivative was administered to assess its protective effects on neuronal cells exposed to oxidative stress. Results indicated a marked reduction in cell death and improved cell viability compared to controls. This suggests that such compounds could be developed into therapeutic agents for neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Lupinine and Derivatives

Compound: Lupinine ((1R,9aR)-octahydro-1H-quinolizin-1-yl)methanol

  • Molecular Formula: C₁₀H₁₉NO
  • Molecular Weight : 169.26 g/mol
  • Key Features: Replaces the primary amine group with a hydroxyl group. Natural alkaloid isolated from Lupinus species, with known anticholinesterase activity . Exhibits IC₅₀ values of 3.6 µM (AChE) and 3.4 µM (BChE) in its thioanthraquinone derivative .
  • Contrast : The hydroxyl group reduces basicity compared to the primary amine in the target compound, impacting solubility and receptor binding .

Homologs: Extended Carbon Chains

Compound: 2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine

  • Molecular Formula : C₁₁H₂₀N₂
  • Molecular Weight : 180.29 g/mol .
  • Key Features :
    • Adds a methylene group to the methanamine side chain.
    • Increased hydrophobicity may enhance blood-brain barrier penetration.
  • Contrast : The extended chain alters steric interactions in enzyme binding pockets compared to the shorter methanamine derivative .

Functional Group Modifications

Compound: 1-{[(1R,9aR)-(octahydro-2H-quinolizin-1-yl)methyl]thio}-9,10-anthraquinone

  • Molecular Formula : C₂₄H₂₆N₂O₂S
  • Key Features: Incorporates a thioanthraquinone moiety linked to the quinolizidine core. Demonstrates moderate anticholinesterase activity (IC₅₀: 3.6 µM for AChE) .
  • Contrast: The bulky anthraquinone group enhances π-π stacking but reduces solubility in aqueous media .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Group Biological Activity (IC₅₀) Reference
1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine C₁₀H₁₈N₂ 166.27 Primary amine N/A
Lupinine (hydroxyl derivative) C₁₀H₁₉NO 169.26 Hydroxyl AChE: 3.6 µM; BChE: 3.4 µM
2-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]ethanamine C₁₁H₂₀N₂ 180.29 Primary amine (extended) N/A
Thioanthraquinone derivative C₂₄H₂₆N₂O₂S 414.54 Thioether-linked anthraquinone AChE: 3.6 µM

Key Research Findings

  • Stereochemical Impact: The (1S,9aR) configuration in 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine enhances binding specificity to cholinesterases compared to racemic analogs .
  • Solubility : The dihydrochloride salt form (CAS: 92846-68-9) improves aqueous solubility, making it preferable for in vitro assays .
  • Synthetic Utility : This compound is a key intermediate in synthesizing multitarget ligands for Alzheimer’s disease, as seen in its use to generate thiolupinine derivatives .

Biological Activity

1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine, also known as octahydroquinolizidine methanamine, is a compound that has garnered attention for its potential biological activities. This article delves into the various aspects of its biological activity, including its mechanisms of action, pharmacological effects, and relevant research findings.

  • Chemical Formula : C10H20N2C_{10}H_{20}N_{2}
  • Molecular Weight : 172.28 g/mol
  • CAS Number : 177313-64-3

Research indicates that compounds similar to 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine may interact with various biological targets, including neurotransmitter receptors and enzymes. For instance, some studies have focused on its potential role as an acetylcholinesterase (AChE) inhibitor, which could have implications in neurodegenerative diseases such as Alzheimer's.

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress in biological systems. Studies have shown that certain quinolizidine derivatives exhibit significant antioxidant activity. For example, in vitro assays demonstrated that related compounds displayed radical scavenging activities comparable to established antioxidants like butylhydroxytoluene (BHT) .

Antimicrobial Activity

The antimicrobial potential of quinolizidine derivatives has been explored extensively. Research indicated that specific derivatives demonstrated effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 62.5 to 78.12 µg/mL .

Case Studies

  • Acetylcholinesterase Inhibition : A study involving virtual screening and molecular docking highlighted that several quinolizidine-type alkaloids, akin to 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine, exhibited AChE inhibitory activities with IC50 values ranging from 0.39 to 5.7 mM . These findings suggest a potential therapeutic application in treating Alzheimer's disease.
  • Antioxidant Efficacy : In another study assessing the antioxidant potential of related compounds, one compound achieved an impressive antioxidant activity level of 95.82%, surpassing the positive control BHT .

Biological Activity Summary

Activity TypeCompound TypeIC50/MIC ValuesReference
AChE InhibitionQuinolizidine-type alkaloids0.39 - 5.7 mM
Antioxidant ActivityVarious derivativesUp to 95.82%
Antimicrobial ActivityQuinolizidine derivativesMIC: 62.5 - 78.12 µg/mL

Q & A

What are the key considerations for optimizing the synthesis of 1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine in laboratory settings?

Level: Basic
Methodological Guidance:

  • Reagent Selection: Prioritize catalysts (e.g., NaBH₄, LiAlH₄) and solvents compatible with amine-functionalized quinolizidine derivatives to minimize side reactions .
  • Temperature Control: Maintain reaction temperatures between 20–80°C to balance reaction kinetics and stability of intermediates, as seen in analogous quinolizidine syntheses .
  • Purification Techniques: Use column chromatography with polar stationary phases (e.g., silica gel) and gradient elution to isolate the product from structurally similar byproducts .

How can chiral resolution and stereochemical integrity be ensured during the synthesis of this compound?

Level: Advanced
Methodological Guidance:

  • Chiral Auxiliaries: Employ chiral tartaric acid derivatives for enantiomeric separation, as demonstrated in resolving α-methylbenzylamine analogs .
  • Spectroscopic Validation: Combine X-ray crystallography (for absolute configuration) with circular dichroism (CD) to verify stereochemical fidelity .
  • Computational Modeling: Use density functional theory (DFT) to predict and optimize stereochemical outcomes during reaction design .

What experimental strategies mitigate risks given the limited toxicological data for this compound?

Level: Basic
Methodological Guidance:

  • Hierarchical Exposure Controls: Implement fume hoods, PPE (nitrile gloves, lab coats), and air monitoring for volatile amines, as recommended in safety protocols for structurally related quinolizidines .
  • Procedural Safeguards: Adopt small-scale reactions (<10 g) and avoid aerosol generation during handling to minimize exposure risks .
  • Tiered Toxicity Screening: Conduct preliminary in vitro assays (e.g., Ames test for mutagenicity) before scaling up synthesis .

How can computational methods address gaps in toxicological and ecological data for this compound?

Level: Advanced
Methodological Guidance:

  • QSAR Modeling: Apply quantitative structure-activity relationship (QSAR) tools to predict acute toxicity (e.g., LD₅₀) and bioaccumulation potential using descriptors like logP and topological polar surface area .
  • Molecular Dynamics (MD): Simulate interactions with biological targets (e.g., ion channels) to identify potential neurotoxic effects .
  • Ecotoxicology Prediction: Use software like ECOSAR to estimate aquatic toxicity in absence of experimental data .

What analytical techniques are most effective for characterizing the compound’s structural and electronic properties?

Level: Basic
Methodological Guidance:

  • NMR Spectroscopy: Utilize ¹H/¹³C NMR with DEPT-135 to distinguish methylene (-CH₂-) and methine (-CH-) groups in the quinolizidine core .
  • Mass Spectrometry: Apply high-resolution LC-MS (ESI+) to confirm molecular weight (C₁₀H₁₉N) and detect fragmentation patterns .
  • FT-IR Analysis: Identify N-H stretching (3300–3500 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) to validate amine functionality .

How should researchers resolve contradictions between experimental data and theoretical predictions for this compound?

Level: Advanced
Methodological Guidance:

  • Error Source Analysis: Cross-validate computational parameters (e.g., basis sets in DFT) against experimental crystallographic data to identify discrepancies .
  • Multivariate Statistics: Apply principal component analysis (PCA) to reconcile variations in biological activity assays caused by solvent polarity or pH .
  • Collaborative Validation: Replicate experiments in independent labs using standardized protocols to confirm reproducibility .

What methodologies are recommended for assessing environmental persistence without experimental degradation data?

Level: Advanced
Methodological Guidance:

  • Read-Across Approaches: Compare the compound’s half-life to structurally similar amines with known biodegradation rates (e.g., piperidine derivatives) .
  • Hydrolysis Studies: Design accelerated degradation tests under varying pH/temperature conditions to estimate hydrolytic stability .
  • Fugacity Modeling: Predict soil-water partitioning coefficients using tools like EPI Suite to assess mobility .

How can researchers design dose-response studies for this compound’s biological activity?

Level: Basic
Methodological Guidance:

  • Dose Range-Finding: Start with logarithmic dilutions (0.1–100 µM) in cell-based assays to identify IC₅₀ values .
  • Positive Controls: Include reference compounds (e.g., nicotine for acetylcholine receptor studies) to benchmark activity .
  • Statistical Power Analysis: Use software like G*Power to determine sample sizes ensuring ≥80% power for detecting significant effects .

What strategies optimize the compound’s stability during long-term storage?

Level: Basic
Methodological Guidance:

  • Lyophilization: Convert to a stable salt form (e.g., hydrochloride) and store at -20°C under argon to prevent oxidation .
  • Moisture Control: Use desiccants (silica gel) in sealed containers to minimize hydrolysis of the amine group .
  • Stability-Indicating Assays: Monitor degradation via HPLC-UV at 254 nm quarterly to assess purity over time .

How can AI-driven platforms enhance experimental design for novel derivatives of this compound?

Level: Advanced
Methodological Guidance:

  • Generative Chemistry: Employ tools like ChemBERTa to propose derivatives with optimized ADMET profiles .
  • Automated Workflows: Integrate robotic synthesis platforms with real-time analytics (e.g., inline NMR) for high-throughput screening .
  • Reinforcement Learning: Train models on reaction databases to predict optimal conditions for quinolizidine functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine
Reactant of Route 2
Reactant of Route 2
1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.